4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-13-5-3-12(4-6-13)17(22)19-14-7-9-15(10-8-14)20-11-1-2-16(20)21/h3-10H,1-2,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEXWSZUDYBLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Benzamide: The final step involves coupling the fluorinated pyrrolidinone derivative with a benzamide precursor using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation Products: Oxidized derivatives of the pyrrolidinone ring.
Reduction Products: Reduced derivatives with hydroxyl groups replacing the carbonyl group.
Substitution Products: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
Biological Activities
Research indicates that 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide exhibits promising biological activities:
Anticancer Properties
Several studies have explored its potential as an anticancer agent. For instance, a study published in ResearchGate highlighted the compound's ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying neuropharmacological effects. Preliminary findings indicate it may influence pathways related to anxiety and depression, although more research is needed to confirm these effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing toxicity. Modifications to the fluorine atom's position or the oxopyrrolidine moiety can lead to variations in biological activity. Researchers are actively investigating these relationships to develop more potent derivatives.
Case Studies
- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development .
- Neuroactive Compounds : A recent investigation into related compounds indicated that modifications similar to those found in this compound could enhance neuroprotective effects, warranting further pharmacological exploration .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidinone ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Structural Flexibility vs. Stability: The pyrrolidinone group in the target compound provides conformational flexibility, which may enhance binding to protein targets compared to rigid heterocycles like benzoimidazole (PB4) .
Synthetic Accessibility: Nickel-catalyzed reductive aminocarbonylation (used for 4b) offers moderate yields (73%), while rhodium-catalyzed protocols (LY 334 370) achieve high efficiency (95%) . Column chromatography is commonly employed for purification, though yields vary (38–95%) depending on substituents .
Biological Implications :
- Thiazole- and imidazole-containing analogs (e.g., PB4, 4-thiazol-2-yl derivatives) show promise in antimicrobial and anticancer applications .
- Piperidine-indole hybrids (LY 334 370) are structurally optimized for CNS targets due to their ability to cross the blood-brain barrier .
Electronic and Lipophilic Effects :
Biological Activity
4-Fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known by its CAS number 1152493-53-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H15FN2O2
- Molecular Weight : 298.31 g/mol
- Melting Point : 120-121 °C
- Density : 1.334 g/cm³ at 20 °C
The compound exhibits various biological activities primarily through its interaction with specific cellular targets. It is hypothesized to act as an inhibitor of certain enzymes involved in tumor progression, particularly histone deacetylases (HDACs). The inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression that can induce apoptosis in cancer cells.
Inhibition of HDACs
Research indicates that derivatives similar to this compound demonstrate potent inhibitory effects on class I HDAC isoforms. For example, a related compound showed significant inhibition in human myelodysplastic syndrome cell lines and effectively induced G1 cell cycle arrest and apoptosis in xenograft models .
Biological Activity Data
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a related compound in SKM-1 xenograft models. The compound demonstrated a significant reduction in tumor volume compared to controls, indicating its potential as a therapeutic agent against myelodysplastic syndromes. The study highlighted the compound's ability to induce apoptosis through the upregulation of acetylated histones .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which the compound exerts its effects. It was found that the inhibition of HDACs led to reduced levels of NADPH and destabilization of dihydrofolate reductase (DHFR), a critical enzyme for cell proliferation. This suggests that compounds like this compound could provide a novel approach for targeting metabolic pathways essential for cancer cell survival .
Q & A
Q. What synthetic strategies are recommended for preparing 4-fluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide?
- Methodological Answer : The synthesis typically involves coupling a 4-fluorobenzoic acid derivative (e.g., acyl chloride) with a substituted aniline containing the 2-oxopyrrolidine moiety. Key steps include:
- Amide Bond Formation : Use coupling reagents like EDCI/HOBt or DCC to facilitate the reaction between the carboxylic acid and amine groups .
- Functional Group Compatibility : Ensure protecting groups (e.g., tert-butoxycarbonyl for amines) are applied if reactive sites are present .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization is critical for isolating the pure product, as demonstrated in sulfonamide syntheses .
Q. How should spectroscopic characterization (NMR, HRMS) be performed to confirm the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Analyze aromatic protons (δ 7.0–8.0 ppm for fluorobenzamide) and pyrrolidinone carbonyl signals (δ ~170 ppm). Compare with analogous compounds, such as N-(3-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, where the pyrrolidinone CH2 groups resonate at δ 2.0–3.0 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For example, a related sulfonamide showed an HRMS m/z of 347.1058 (calculated: 347.1066) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as similar benzamide derivatives are classified as irritants .
- Ventilation : Use fume hoods to avoid inhalation of aerosols, especially during solvent evaporation steps .
Advanced Research Questions
Q. How can conflicting NMR data during structural elucidation be resolved?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY to identify coupling networks and HSQC/HMBC to correlate 1H-13C signals. For example, HMBC can confirm the amide carbonyl’s connectivity to the aromatic ring .
- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds, such as phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates, which share analogous electronic environments .
Q. What computational approaches are suitable for predicting binding interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like MOE or AutoDock to model interactions with target proteins (e.g., tubulin). A study on sulfonamide analogs utilized α,β-tubulin X-ray structures (PDB: 1SA0) for docking .
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and identify key residues (e.g., hydrogen bonds with pyrrolidinone carbonyl) .
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2) for Buchwald-Hartwig coupling if aryl halides are intermediates .
- Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) for amide bond formation. Ethyl acetate/hexane mixtures (95:5) achieved 71% yields in related syntheses .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions, as seen in sulfonamide preparations .
Q. How can in vitro bioactivity assays be designed to evaluate this compound’s therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition of targets like acetyl-CoA carboxylase, inspired by studies on trifluoromethyl-containing analogs .
- Cell Viability Tests : Treat cancer cell lines (e.g., MCF-7) with 1–100 µM compound for 48 hours, followed by MTT assays. Include positive controls (e.g., doxorubicin) and validate with dose-response curves .
Data Contradiction Analysis
Q. How should discrepancies in reported IC50 values across studies be addressed?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and cell passage numbers. For example, variations in serum concentration (e.g., 5% vs. 10% FBS) can alter potency .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers. A study on sulfonamides resolved contradictions by normalizing data to internal controls .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
